molecular formula C26H30N6O7S2 B193859 tert-Butyl ceftazidime CAS No. 102772-66-7

tert-Butyl ceftazidime

Cat. No. B193859
M. Wt: 602.7 g/mol
InChI Key: KRTGQDGIPNXUGP-ZLQBWVSZSA-N
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Description

Tert-Butyl Ceftazidime is a derivative of Ceftazidime . Ceftazidime is a broad-spectrum, third-generation cephalosporin beta-lactam antibiotic used to treat or prevent a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia .


Synthesis Analysis

The synthesis of Ceftazidime involves a coupling reaction between the diazotized drug and 4-tert-butylphenol . The reaction is efficient in incorporating the drug without changes in the fundamental structure of chitosan .


Molecular Structure Analysis

The molecular formula of Tert-Butyl Ceftazidime is C26H30N6O7S2 . The molecular structure of Ceftazidime has been analyzed through biochemical and structural analysis . The substituted Y346 residue is a major driver of the functional evolution as it rejects primary avibactam binding due to the steric hindrance and augments oxyimino-cephalosporin hydrolysis through a drastic structural change .


Chemical Reactions Analysis

The chemical reactions of Ceftazidime involve the transesterification of β-keto esters . The reaction is efficient and selective for β-keto esters, most likely proceeding via an enol intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ceftazidime have been analyzed through FTIR, XRD, and TG/DTG curves . The developed carrier was responsible for increasing the thermal and hydrolytic stability of the drug .

Scientific Research Applications

Bactericidal Activity and Efficacy

Ceftazidime, a third-generation cephalosporin, exhibits notable bactericidal activity, particularly when used in concentrations above the minimum inhibitory concentration (MIC) against various strains, including those resistant to ceftazidime (CTZ-R). Studies have shown that increasing the ceftazidime concentration above 4 times the MIC does not significantly enhance bactericidal effects, demonstrating a ceiling effect in its bactericidal activity. The robust bactericidal activity of ceftazidime, even against resistant strains, underscores its utility in treating severe infections, especially those caused by Gram-negative bacteria (Hemilä, 2003).

Antimicrobial Spectrum and Clinical Efficacy

Ceftazidime, combined with avibactam (a novel β-lactamase inhibitor), forms a potent antimicrobial agent known as Ceftazidime-Avibactam. This combination is particularly effective against a broad range of Gram-negative pathogens, including those resistant to other antibiotics. Its efficacy in treating complicated urinary tract infections, intra-abdominal infections, and pneumonia, including ventilator-associated pneumonia, has been established through phase III clinical trials. The combination showcases excellent in vitro activity against challenging pathogens, reflecting its pivotal role in managing serious and challenging infections (Shirley, 2018).

Novel Drug Delivery Systems

Recent advancements in pharmaceutical research have led to the development of innovative drug delivery systems, such as the ceftazidime-loaded microemulsion. This novel formulation aims to optimize the delivery of ceftazidime, enhancing its efficacy and reducing potential side effects associated with traditional formulations. The ceftazidime microemulsion has demonstrated promising results in terms of stability, tolerance, and reduced haemolytic activity, signifying its potential as a superior alternative for parenteral administration of ceftazidime (Hatwar et al., 2022).

Safety And Hazards

Ceftazidime is highly flammable and harmful if inhaled . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

Ceftazidime–avibactam is a newer combination of β-lactam/β-lactamase inhibitor, with activity against carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA) . The development of resistance in CRE and MDR-PA against CAZ–AVI is alarming, and more investigations and studies are needed to prevent, diagnose, and treat infections due to CAZ–AVI-resistant pathogens .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O7S2/c1-25(2,3)38-23(37)26(4,5)39-30-16(15-13-41-24(27)28-15)19(33)29-17-20(34)32-18(22(35)36)14(12-40-21(17)32)11-31-9-7-6-8-10-31/h6-10,13,17,21H,11-12H2,1-5H3,(H3-,27,28,29,33,35,36)/b30-16-/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTGQDGIPNXUGP-ZLQBWVSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145501
Record name tert-Butyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ceftazidime

CAS RN

102772-66-7
Record name Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102772-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl ceftazidime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102772667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceftazidime tert-butyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31XYW5AKQK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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